3,6-Dichloropyridazin-4-ol is a heterocyclic compound containing a six-membered pyridazine ring with chlorine atoms at positions 3 and 6, and a hydroxyl group at position 4. Its chemical properties, such as its structure, formula (C4H2Cl2N2O), and CAS number (2779-81-9), can be found on various databases like PubChem [].
The presence of the pyridazine ring and functional groups like hydroxyl suggests potential applications in various research areas, including:
3,6-Dichloropyridazin-4-ol is a heterocyclic compound characterized by a six-membered pyridazine ring, which includes two nitrogen atoms and four carbon atoms. This compound has chlorine substituents at the 3 and 6 positions, along with a hydroxyl group at the 4 position, giving it the molecular formula C4H2Cl2N2O and a CAS number of 2779-81-9 . The presence of these functional groups influences its chemical properties, making it a subject of interest in various fields of research.
Research indicates that 3,6-Dichloropyridazin-4-ol possesses potential biological activities. It has been investigated for its antimicrobial and anticancer properties, making it a candidate for drug development. The specific mechanism of action may involve interactions with biological targets such as enzymes or receptors, influenced by the unique arrangement of chlorine and hydroxyl groups.
The synthesis of 3,6-Dichloropyridazin-4-ol can be achieved through various methods:
3,6-Dichloropyridazin-4-ol is utilized in several applications:
Studies on the interactions of 3,6-Dichloropyridazin-4-ol with various biological systems are essential for understanding its mechanism of action. Research suggests that its structure allows for specific binding to molecular targets, potentially modulating their activity. Detailed interaction studies are necessary to elucidate its pharmacological profile and therapeutic potential.
Several compounds share structural similarities with 3,6-Dichloropyridazin-4-ol. Here are some notable comparisons:
Compound Name | Structure Description | Unique Features |
---|---|---|
3,5-Dichloropyridazin-4-ol | Chlorine at positions 3 and 5 with a hydroxyl group at 4 | Different chlorine positioning affects reactivity |
3,6-Dichloropyridazine | Lacks hydroxyl group; only contains chlorine substitutions | Absence of hydroxyl limits hydrogen bonding ability |
4-Hydroxy-3,5-dichloropyridine | Pyridine ring instead of pyridazine | Structural differences impact chemical behavior |
3-Chloro-6-methylpyridazine | Methyl group at position 6 | Alters electronic properties compared to dichloro |
The uniqueness of 3,6-Dichloropyridazin-4-ol lies in its specific arrangement of chlorine atoms and the hydroxyl group. This configuration significantly influences its chemical reactivity and biological activity compared to similar compounds, allowing for targeted interactions within biological systems and diverse applications in chemistry and medicine .